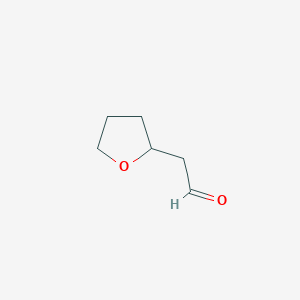

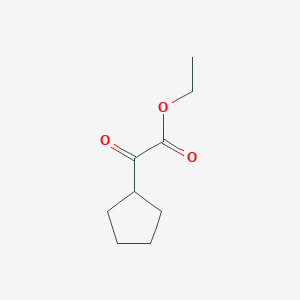

![molecular formula C14H9BrClNO B041650 3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 156073-28-8](/img/structure/B41650.png)

3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one

Overview

Description

3-Bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one is a chemical compound with potential applications in medicinal chemistry. It has been studied extensively for its synthesis methods and molecular structure.

Synthesis Analysis

The compound is synthesized using an efficient one-pot process. This method involves a selective reduction of a nitro derivative with Sn(II) bromide, followed by bromination and deamination, leading to a high overall yield of the desired product (Fu et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. These studies reveal details about bond lengths, valency angles, and hydrogen bonding, contributing to a comprehensive understanding of the compound's molecular architecture (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. The research has focused on its role in forming inhibitors of farnesyl protein transferase, highlighting its significance in medicinal chemistry (Afonso et al., 1999).

Physical Properties Analysis

While specific studies detailing the physical properties of 3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one were not found, general practices in organic chemistry suggest examining aspects like melting point, boiling point, solubility, and density for comprehensive characterization.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are closely linked to its structure and have implications for its applications in synthesizing more complex molecules. The compound's role in forming various derivatives has been explored, demonstrating its versatility and reactivity (Guan, 2013).

Scientific Research Applications

Synthesis of Loratadine Intermediates : It serves as an intermediate in the synthesis of loratadine, a widely used antihistamine. The compound is synthesized from 2-cyano-3-methylpyridine through reactions like the Ritter reaction and alkylation (Guan, 2013).

Development of Antitumor Agents : Novel derivatives of this compound have been synthesized and evaluated as potential antitumor agents. These derivatives also act as farnesyl protein transferase inhibitors, which are significant in cancer treatment (Gatne et al., 2010).

Inhibitors of Farnesyl Protein Transferase : Various analogs of the compound, particularly those with modifications at the C3 position, have been studied for their ability to inhibit farnesyl protein transferase, an enzyme involved in the post-translational modification of proteins, relevant to cancer research (Afonso et al., 1999).

Synthesis of Anticancer Agents : The compound is used as an intermediate in the synthesis of SCH 66336, an agent with potential antitumor activity. Efficient one-pot synthesis methods have been developed for this purpose (Fu et al., 2003).

Dual Antagonists of Platelet Activating Factor and Histamine : Derivatives of this compound have been studied as dual antagonists of platelet activating factor and histamine, indicating potential use in treating allergies and inflammation (Wong et al., 1993).

Synthesis of Spirocyclopropyl Derivatives : The compound has been used in the synthesis of spirocyclopropyl derivatives, which are useful for structural-activity studies, particularly in relation to farnesyl protein transferase inhibitors (Afonso et al., 1998).

Diuretic Activities : Novel amide derivatives of the compound, particularly in relation to desloratadine, have shown diuretic activities, which could be significant in the development of new diuretic drugs (Xie, 2014).

Imino-Bridged Heterocycles : It has been used in the synthesis of imino-bridged benzocycloheptapyridines, a promising class of tricyclic frameworks with nitrogen-bridged central rings, important in medicinal chemistry (Halczenko & Shepard, 1982).

Anticancer Agent Synthesis Under High Pressure : Novel derivatives of the compound have been synthesized under high pressure, showing promising anticancer activity against various cancer cell lines (Behbehani et al., 2020).

Synthetic Routes of Lorotadine : The compound is involved in the synthetic routes of lorotadine, highlighting its importance in the pharmaceutical industry (Shouqu, 2013).

properties

IUPAC Name |

6-bromo-13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrClNO/c15-10-5-9-2-1-8-6-11(16)3-4-12(8)14(18)13(9)17-7-10/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUZZEVXBPNANR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)C3=C1C=C(C=C3)Cl)N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

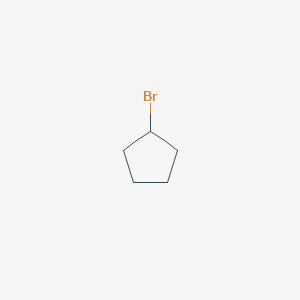

![3-Hydroxybenz[a]anthracene](/img/structure/B41569.png)

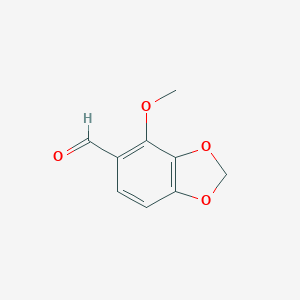

![2,2-dimethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]-N-methylethanamine](/img/structure/B41580.png)

![5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol](/img/structure/B41581.png)